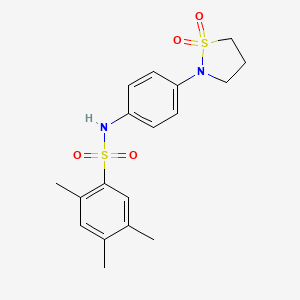

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. Unfortunately, specific synthesis information for “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide” is not available .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available .Scientific Research Applications

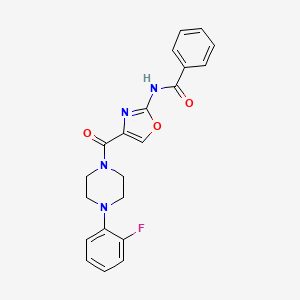

Cyclooxygenase-2 Inhibitors

A study highlighted the synthesis and evaluation of sulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The research focused on enhancing selectivity by introducing a fluorine atom, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

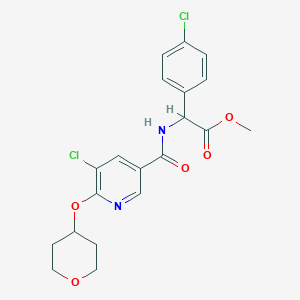

Antimycobacterial Activity

Another study synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds exhibited significant activity against Mycobacterium tuberculosis, with the incorporation of specific moieties leading to enhanced potency (Ghorab et al., 2017).

Antioxidant Activity for Lubricating Oils

Research into the synthesis and evaluation of quinazolones as antioxidant additives for lubricating oils indicated that certain derivatives showed high antioxidant activity. This suggests potential industrial applications in improving the performance and longevity of lubricating oils (Habib et al., 2014).

Inhibitors of Kynurenine 3-Hydroxylase

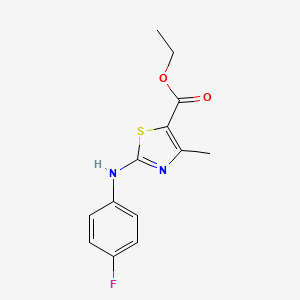

A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides explored their use as inhibitors of kynurenine 3-hydroxylase, demonstrating significant in vitro inhibitory activity. These compounds were shown to block the enzyme effectively in animal models, providing a basis for further investigation into their therapeutic potential for conditions related to the kynurenine pathway (Röver et al., 1997).

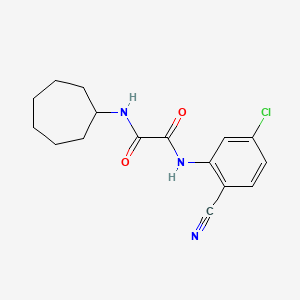

Anticancer Potential

Further research involved the synthesis and biochemical evaluation of sulfonamide-Schiff's bases and their derivatives as potential anticancer agents. Some of these compounds demonstrated considerable cytotoxic effects against cancer cell lines, highlighting their promise as leads in cancer therapy (Kamel et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-11-15(3)18(12-14(13)2)26(23,24)19-16-5-7-17(8-6-16)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMBKSNPSDJKJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2827982.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2827988.png)

![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)

![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)